3-Bromo-5-formylthiophene-2-carboxylic acid

Description

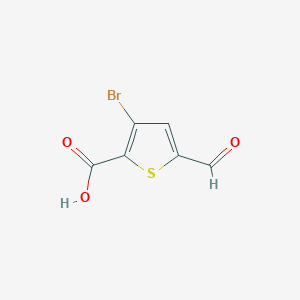

3-Bromo-5-formylthiophene-2-carboxylic acid is a thiophene derivative featuring a bromine atom at position 3, a formyl group at position 5, and a carboxylic acid substituent at position 2. This compound is of significant interest in organic synthesis due to its multifunctional structure, which enables diverse reactivity, such as participation in condensation reactions (via the formyl group) and acid-base interactions (via the carboxylic acid moiety).

Properties

IUPAC Name |

3-bromo-5-formylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO3S/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTZIEANOVJDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-formylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by formylation and carboxylation reactions. One common method includes:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Formylation: The brominated thiophene undergoes a Vilsmeier-Haack reaction, where it is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.

Carboxylation: The formylated product is then carboxylated using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions, such as with amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

Oxidation: 3-Bromo-5-carboxythiophene-2-carboxylic acid.

Reduction: 3-Bromo-5-hydroxymethylthiophene-2-carboxylic acid.

Substitution: 3-Amino-5-formylthiophene-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-formylthiophene-2-carboxylic acid serves as a building block in the synthesis of pharmaceutical compounds targeting various enzymes. Notably, it has been investigated for its enzyme inhibition properties, particularly against carbonic anhydrases and acetylcholinesterase, demonstrating Ki values ranging from 2.53 nM to 25.67 nM against human carbonic anhydrase isoenzymes.

Biological Research

The compound has been utilized in studies examining enzyme inhibition mechanisms. Its ability to inhibit succinate dehydrogenase (SDH) positions it as a potential therapeutic agent in metabolic disorders and cancers associated with SDH mutations. In vitro assays have shown that this compound significantly reduces SDH activity, indicating its high potency as an enzyme inhibitor.

Material Science

In material science, this compound is employed in the production of advanced materials such as conductive polymers and organic semiconductors. Its unique chemical properties make it suitable for developing organic light-emitting diodes (OLEDs) and other electronic materials.

Research indicates that this compound exhibits significant biological activity through its enzyme inhibition capabilities:

- Enzyme Inhibition : The compound binds to the active site of enzymes like succinate dehydrogenase, preventing substrate access and disrupting normal cellular respiration.

- Cell Line Studies : Preliminary studies using human cancer cell lines suggest that treatment with this compound leads to decreased viability and increased apoptosis markers compared to control groups, warranting further investigation into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Bromo-5-formylthiophene-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. In drug development, its formyl and carboxylic acid groups can interact with biological targets through hydrogen bonding and electrostatic interactions, modulating the activity of proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) 5-Formylthiophene-2-carboxylic Acid (CAS 4565-31-5)

- Structure : Lacks bromine but retains the formyl (position 5) and carboxylic acid (position 2) groups.

- Key Differences : The absence of bromine reduces steric hindrance and alters electronic properties. Bromine in the target compound enhances electrophilic substitution reactivity at specific positions.

- Applications : Used in polymer chemistry and as a ligand in coordination complexes. The formyl group facilitates crosslinking or functionalization .

(b) Methyl 3-Amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3)

- Structure: Contains bromine (position 5) and an amino group (position 3), with a methyl ester at position 2.

- Key Differences: The amino group increases nucleophilicity, while the ester group reduces acidity compared to the carboxylic acid in the target compound.

- Applications : Intermediate in drug synthesis, particularly for antimalarial or antiviral agents .

(c) Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Structure: Bromine (position 3), cyano (position 4), and ethoxycarbonylmethylsulfanyl (position 5) groups.

- Key Differences: The cyano and sulfanyl groups introduce additional reactivity (e.g., nucleophilic substitution), while the ester groups enhance lipophilicity.

Substituent Position and Electronic Effects

(a) 3-Bromothiophene Derivatives

- Example : 3-Bromo-5-methylthiophene-2-carboxylic acid derivatives.

- Comparison : Methyl groups at position 5 provide steric stabilization, while bromine at position 3 directs electrophilic substitution to positions 4 or 3. The target compound’s formyl group at position 5 enhances electrophilicity, enabling nucleophilic additions .

(b) 5-Bromo-4-chlorothiophene-2-carboxylic Acid (CAS 123418-69-9)

Crystallographic and Physicochemical Properties

- Crystal Structure: Analogous brominated thiophenes (e.g., Ethyl 3-bromo-4-cyano-thiophene-2-carboxylate) exhibit monoclinic systems (space group P2(1)/c) with planar thiophene rings and hydrogen bonding (2.55 Å), enhancing stability .

- Solubility : The carboxylic acid group in the target compound increases water solubility compared to ester or amide derivatives (e.g., methyl esters in ).

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-Bromo-5-formylthiophene-2-carboxylic acid is an organic compound notable for its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₆H₃BrO₃S, featuring a thiophene ring with bromine and formyl substituents that enhance its reactivity. The presence of both the formyl and carboxylic acid groups facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions, making it a candidate for drug development and biochemical assays .

Synthesis

The synthesis of this compound typically involves three key steps:

- Bromination : Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Formylation : The brominated thiophene undergoes a Vilsmeier-Haack reaction to introduce the formyl group.

- Carboxylation : The formylated product is then carboxylated using carbon dioxide under controlled conditions .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been utilized in studies targeting various metabolic enzymes, including carbonic anhydrases (CA) and acetylcholinesterase (AChE). For instance, compounds similar to this compound have shown Ki values ranging from 2.53 nM to 25.67 nM against hCA I and II isoenzymes, indicating strong inhibitory effects .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound possess antimicrobial activity. For example, related thiophene derivatives have been reported to exhibit cytotoxicity against various bacterial strains, highlighting the potential of this compound in developing new antimicrobial agents .

Case Studies

- Enzyme Inhibition Study :

- Antimicrobial Evaluation :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-thiophenecarboxylic acid | Lacks formyl group; lower reactivity | Limited enzyme inhibition |

| 3-Bromo-5-fluoropyridine-2-carboxylic acid | Contains fluorine; different reactivity | Varies based on substitution |

| 5-Formyl-2-thiophenecarboxylic acid | Lacks bromine; affects substitution reactions | Moderate antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Bromo-5-formylthiophene-2-carboxylic acid?

- Methodology : Bromination of 5-formylthiophene-2-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid or dichloromethane under controlled conditions (0–25°C). The formyl group may require protection (e.g., acetal formation) to avoid undesired side reactions. Purification via recrystallization or silica gel chromatography is critical for high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C3, formyl at C5) and aromatic proton coupling.

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aldehyde (C=O ~2820 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 248.94 for C₆H₃BrO₃S) .

Q. What are common chemical reactions involving this compound?

- Methodology :

- Nucleophilic substitution : Bromine at C3 reacts with amines or thiols under basic conditions.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water .

- Aldehyde derivatization : Condensation with hydrazines to form hydrazones for further functionalization .

Advanced Research Questions

Q. How can Suzuki coupling efficiency be optimized for this compound?

- Methodology :

- Catalyst selection : Use Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) for enhanced stability.

- Solvent system : Anhydrous toluene/DMF (3:1) with degassing to prevent catalyst poisoning.

- Temperature : 80–100°C under microwave irradiation reduces reaction time to 1–2 hours.

- Base : K₂CO₃ or Cs₂CO₃ improves coupling yields by maintaining pH > 10 .

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

- Analysis : Bromine at C3 acts as a directing group, favoring meta-substitution in subsequent reactions. Steric and electronic effects may reduce reactivity at C5 (formyl group), necessitating careful choice of coupling partners. DFT studies or Hammett parameters can predict site selectivity .

Q. What strategies mitigate decomposition during storage?

- Methodology :

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation.

- Stabilizers : Add 1% hydroquinone to inhibit aldehyde oxidation.

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Q. How to resolve conflicting NMR data for derivatives of this compound?

- Troubleshooting :

- Variable Temperature (VT) NMR : Resolve overlapping signals by cooling to –40°C.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks through proton-proton and carbon-proton correlations.

- Isotopic labeling : Use ²H-labeled solvents (e.g., DMSO-d₆) to suppress solvent interference .

Methodological Notes

- Contradictions in Evidence : Bromination methods vary between NBS () and direct bromine (). Validate solvent compatibility (acetic acid vs. DCM) based on precursor stability.

- Advanced Applications : This compound is a precursor to bioactive thiophene derivatives, such as kinase inhibitors or antimicrobial agents. In materials science, it serves as a monomer for conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.